molecular formula C13H14N4OS3 B12726051 S-(5-(((Phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl)butanethioate CAS No. 86910-86-3

S-(5-(((Phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl)butanethioate

Cat. No.: B12726051
CAS No.: 86910-86-3
M. Wt: 338.5 g/mol
InChI Key: SSCDKBYSSUMQQN-UHFFFAOYSA-N
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Description

S-(5-(((Phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl)butanethioate is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(5-(((Phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl)butanethioate typically involves the reaction of phenyl isothiocyanate with hydrazine derivatives to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

S-(5-(((Phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl)butanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific pH levels.

Major Products Formed

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of S-(5-(((Phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl)butanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 2-Amino-1,3,4-thiadiazole
  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 2-Phenyl-1,3,4-thiadiazole

Uniqueness

S-(5-(((Phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl)butanethioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

86910-86-3

Molecular Formula

C13H14N4OS3

Molecular Weight

338.5 g/mol

IUPAC Name

S-[5-(phenylcarbamothioylamino)-1,3,4-thiadiazol-2-yl] butanethioate

InChI

InChI=1S/C13H14N4OS3/c1-2-6-10(18)20-13-17-16-12(21-13)15-11(19)14-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,14,15,16,19)

InChI Key

SSCDKBYSSUMQQN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)SC1=NN=C(S1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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